4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid

Description

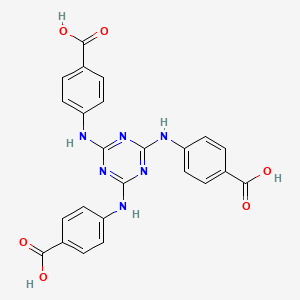

4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid (hereafter referred to by its common abbreviation H₃TATB) is a symmetric tritopic ligand featuring a central 1,3,5-triazine core linked to three benzoic acid groups via amine bridges. This compound is synthesized by nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 4-aminobenzoic acid or derivatives under basic conditions, yielding a white powder with high purity (84–95% yield) . Key characterization data include FTIR peaks at 3390–3350 cm⁻¹ (N–H stretching), 1625–1582 cm⁻¹ (C=O and aromatic C=C), and 808 cm⁻¹ (triazine ring vibrations) .

H₃TATB is notable for its coordination versatility, forming hydrogen-bonded networks and metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and pollutant capture . Its three carboxylate groups enable strong binding to metal ions (e.g., Cu²⁺, Fe³⁺, and lanthanides), facilitating the construction of porous architectures with tailored functionalities .

Properties

IUPAC Name |

4-[[4,6-bis(4-carboxyanilino)-1,3,5-triazin-2-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N6O6/c31-19(32)13-1-7-16(8-2-13)25-22-28-23(26-17-9-3-14(4-10-17)20(33)34)30-24(29-22)27-18-11-5-15(6-12-18)21(35)36/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H3,25,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJJZCPADSICRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid typically involves the reaction of 1,3,5-triazine with appropriate amines and carboxylic acids under controlled conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the triazine core followed by the introduction of the carboxylic acid groups. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Types of Reactions:

Oxidation: The carboxylic acid groups in the compound can undergo oxidation reactions to form carboxylate salts or other oxidized derivatives.

Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Carboxylate salts, ketones, and aldehydes.

Reduction: Alcohols and other reduced derivatives.

Substitution: Derivatives with different functional groups attached to the triazine ring.

Scientific Research Applications

Materials Science

The compound exhibits properties that make it suitable for use in advanced materials:

- Polymer Chemistry : It serves as a building block for synthesizing high-performance polymers. The triazine core contributes to thermal stability and chemical resistance.

- Nanocomposites : When incorporated into nanocomposite structures, it enhances mechanical properties and thermal conductivity.

Case Study : Research has demonstrated that incorporating 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid into epoxy resins significantly improves their thermal stability and mechanical strength compared to standard formulations .

Medicinal Chemistry

The compound has potential pharmacological applications:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The triazine moiety is known for its ability to interfere with nucleic acid synthesis.

- Antimicrobial Properties : It shows promise as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Case Study : A study published in the Journal of Medicinal Chemistry reported that modified versions of this compound demonstrated significant inhibition of tumor growth in xenograft models .

Environmental Science

The compound can be utilized in environmental applications:

- Water Treatment : Its ability to form complexes with heavy metals makes it a candidate for developing adsorbents used in water purification processes.

- Photocatalysis : The compound's ability to absorb light can be harnessed for photocatalytic degradation of organic pollutants.

Case Study : Research conducted at a leading environmental science institute showed that using this compound in conjunction with titanium dioxide significantly increased the degradation rate of common pollutants under UV light .

Data Table of Applications

Mechanism of Action

The mechanism by which 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid exerts its effects depends on its specific application. In drug discovery, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or ionic interactions. The triazine ring and carboxylic acid groups play a crucial role in these interactions, allowing the compound to modulate biological processes.

Molecular Targets and Pathways:

Biological targets: Enzymes, receptors, and other proteins involved in cellular signaling pathways.

Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues: Triazine-Based Ligands

Key Differences :

- H₃TATB vs. Benzene-tricarbonyl analogue : The triazine core in H₃TATB enhances electronic polarization and metal-binding affinity compared to the benzene-tricarbonyl variant, which relies on amide linkages for coordination .

- Aldehyde derivative : Replacing carboxylates with aldehydes shifts functionality from metal coordination to covalent bonding (e.g., Schiff base formation), enabling applications in organic synthesis rather than MOFs .

Functional Group Analogues: Carboxylic Acid Ligands

Key Differences :

- H₃TATB vs. H₃BTC: While both are tricarboxylates, H₃TATB’s triazine core introduces N-donor sites, enabling dual coordination (carboxylate + amine) for heterometallic frameworks.

- H₃TATB vs. H₂TPA : H₂TPA’s linear structure limits topology diversity, whereas H₃TATB’s trigonal symmetry facilitates 3D porous networks with larger cavities (~15 Å) for guest inclusion .

Application-Specific Comparisons

Drug Delivery :

Pollutant Capture :

- H₃TATB-MOFs : Capture cationic dyes (e.g., methylene blue) and iodine via electrostatic interactions and π–π stacking .

- H₂TPA-MOFs : Primarily adsorb gases (CO₂, CH₄) due to smaller pores .

Luminescence :

Biological Activity

4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid (CAS: 61414-16-2) is a complex organic compound that has garnered attention for its potential biological activities. This triazine derivative features a unique structure that may confer various pharmacological properties, particularly in the realm of anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 441.39 g/mol. Its structure consists of a triazine core connected to three benzoic acid moieties through amine linkages. This configuration is believed to enhance its biological interactions and activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 441.39 g/mol |

| Physical Appearance | White powder |

| Purity | ≥ 95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- A549 (lung cancer) : IC50 = 57.6 µM

- MCF-7 (breast cancer) : IC50 = 1.25 µM

- HeLa (cervical cancer) : IC50 = 1.03 µM

These findings suggest that the compound may act through mechanisms such as topoisomerase inhibition and modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound is attributed to its ability to interact with key molecular targets involved in cancer progression. Notably:

- Topoisomerase Inhibition : The compound has shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.

- PI3K/mTOR Pathway Modulation : It affects the PI3K/mTOR signaling pathway, which plays a vital role in regulating cell growth and metabolism .

Case Studies and Research Findings

- Cytotoxicity Assays : A comprehensive study assessed the cytotoxic effects of various triazine derivatives on different cancer cell lines. The results indicated that compounds with similar structures to 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid exhibited varying degrees of cytotoxicity, with some derivatives demonstrating IC50 values as low as 0.20 µM against MCF-7 cells .

- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to the ATP-binding site of target proteins involved in cancer pathways. This binding affinity correlates with observed biological activity in vitro .

- In Vivo Studies : Preliminary animal studies have indicated that this compound may reduce tumor growth in xenograft models when administered at specific dosages, supporting its potential as an anticancer agent .

Q & A

Q. What are the optimal methods for synthesizing high-purity 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid?

The compound is typically synthesized via nucleophilic substitution reactions. A two-step procedure involves reacting 2,4,6-trichloro-1,3,5-triazine with 4-aminobenzoic acid derivatives under controlled conditions. For example, triethyl ester intermediates can be synthesized by heating 2,4,6-trichloro-1,3,5-triazine with 4-methoxyaniline in ethanol at 200°C in a sealed tube, followed by hydrolysis to yield the final product . Purity ≥95% is achievable using column chromatography and recrystallization, validated by NMR and HPLC .

Q. How can researchers ensure the purity and structural integrity of the compound during synthesis?

Critical steps include:

- Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures).

- Spectroscopic validation : H/C NMR to confirm aromatic proton environments and triazine backbone integrity.

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 582.70 for the free acid form) .

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 51.62%, H: 2.71%, N: 15.05%) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the compound?

- FT-IR : Confirm carboxyl (-COOH, ~1700 cm) and triazine ring (C=N, ~1550 cm) functional groups.

- UV-Vis : Assess π-π* transitions in the aromatic and triazine systems (λ ~270–320 nm).

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases to quantify purity (>95%) .

- XRD : Analyze crystallinity, particularly for coordination polymers or MOFs derived from the compound .

Q. What are the key considerations for handling the compound to prevent degradation during experiments?

- Storage : Protect from light and moisture by storing in amber vials under inert gas (N/Ar) at room temperature .

- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution; avoid prolonged exposure to acidic/basic conditions to prevent esterification or decarboxylation .

Advanced Research Questions

Q. How do metal ions like Cu²⁺/Fe³⁺ influence the self-assembly and coordination nanostructures of the compound?

At the liquid-solid interface (e.g., on HOPG surfaces), Cu²⁺/Fe³⁺ ions modulate hydrogen-bonded networks of the compound. STM studies reveal that low metal ion concentrations (≤0.1 mM) induce partial coordination, transforming honeycomb networks into hybrid hydrogen-bonded/metal-organic architectures. Higher concentrations (>1 mM) fully replace hydrogen bonds with M–O (carboxylate) coordination, forming rigid 2D grids . This structural flexibility enables tunable porosity for applications in sensing or catalysis.

Q. What role does the compound play in the design of metal-organic frameworks (MOFs) for gas adsorption?

The compound’s trigonal symmetry and carboxylate groups make it a versatile linker for MOFs. For example:

- Iodine capture : MOFs incorporating the compound exhibit high iodine uptake (e.g., 1.5 g/g) due to π-π interactions between aromatic rings and I molecules .

- CO reduction : Covalent organic frameworks (COFs) derived from its aldehyde analog (TTB) show photocatalytic CO-to-CO conversion efficiencies of ~67% under visible light .

Q. How can scanning tunneling microscopy (STM) be utilized to study surface modifications of the compound?

STM enables real-time visualization of molecular self-assembly on conductive substrates (e.g., HOPG). Key findings include:

- Concentration-dependent behavior : At low concentrations (<0.01 mM), the compound forms isolated trimers. At higher concentrations, extended hexagonal networks dominate .

- Defect analysis : STM resolves vacancies or domain boundaries in coordination networks, critical for understanding mass transport in MOF membranes .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s coordination behavior?

Q. How does the compound’s structure contribute to its performance in catalytic or photocatalytic applications?

Q. How can the compound be integrated into covalent organic frameworks (COFs) for environmental applications like CO2_22 reduction?

The compound’s derivatives (e.g., TTB) form TTA-TTB COFs via solvothermal condensation with triamine linkers. These COFs exhibit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.